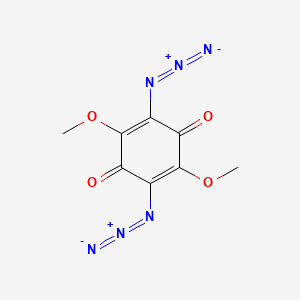
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H6N6O4 It is characterized by the presence of two azido groups and two methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core
准备方法
The synthesis of 2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione.
Azidation Reaction: The dibromo compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the bromine atoms with azido groups, forming this compound.
化学反应分析
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the azido groups to amines, potentially leading to the formation of diamino derivatives.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: It is used in the development of advanced materials, such as polymers with unique properties.
作用机制
The mechanism of action of 2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves the formation of reactive intermediates, such as nitrenes, upon thermal or photochemical decomposition of the azido groups. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites in biomolecules or other substrates .
相似化合物的比较
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-1,4-benzoquinone: This compound lacks the azido groups and is primarily used in redox reactions and as a precursor in organic synthesis.
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar to the target compound but with different substitution patterns, it is used in the synthesis of dyes and fluorescent materials.
The uniqueness of this compound lies in its dual azido and methoxy functional groups, which provide a combination of reactivity and stability that is valuable in various applications.
属性
CAS 编号 |
22826-69-3 |
|---|---|
分子式 |
C8H6N6O4 |
分子量 |
250.17 g/mol |
IUPAC 名称 |
2,5-diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6N6O4/c1-17-7-3(11-13-9)6(16)8(18-2)4(5(7)15)12-14-10/h1-2H3 |
InChI 键 |
HIEOOELYHRNYSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])OC)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


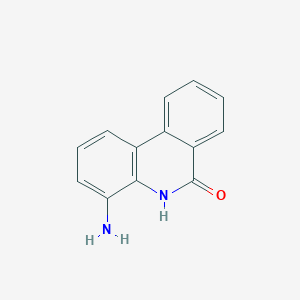
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
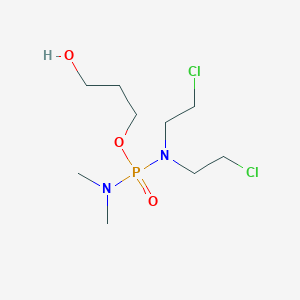
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

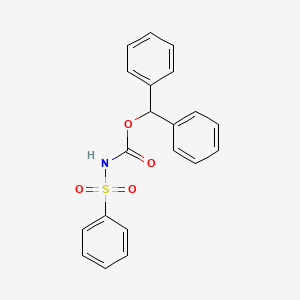

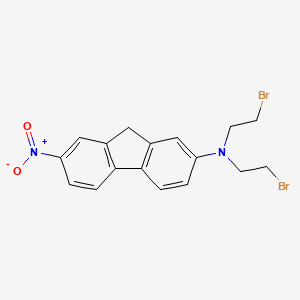
![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)
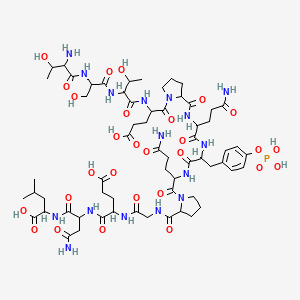
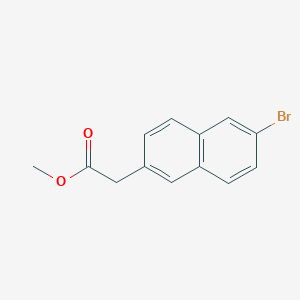
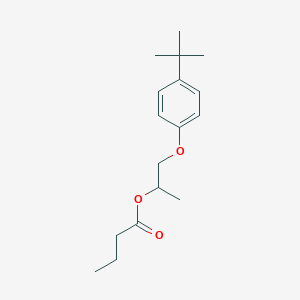
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
